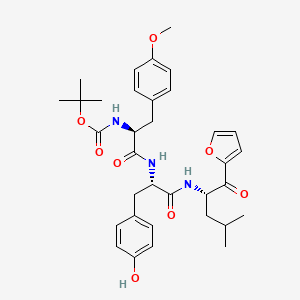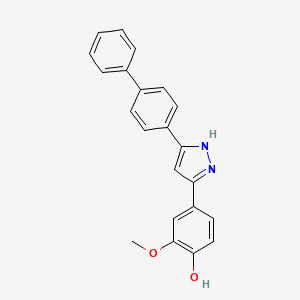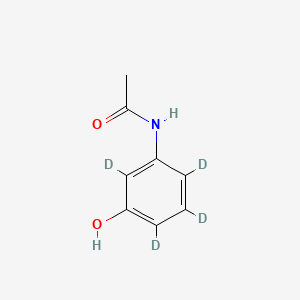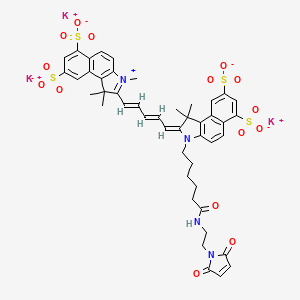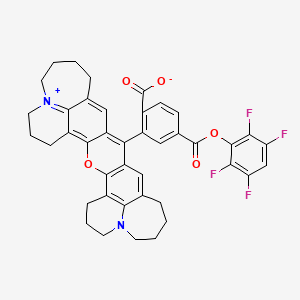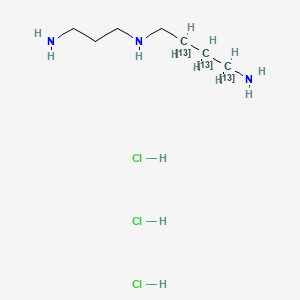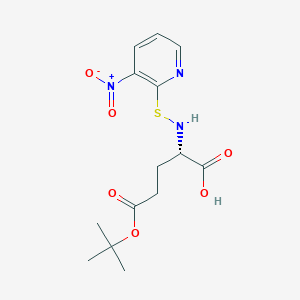
Biotin-X-NTA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-X-NTA, also known as Biotin-X nitrilotriacetic acid, tripotassium salt, is a compound widely used in biochemical research. It is primarily utilized for the detection of histidine-tagged proteins immobilized on nitrocellulose membranes. The compound is known for its ability to bind to histidine residues, making it a valuable tool in protein purification and analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-X-NTA is synthesized through a series of chemical reactions involving biotin and nitrilotriacetic acid. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Reaction with Nitrilotriacetic Acid: The activated biotin is then reacted with nitrilotriacetic acid in the presence of a base such as triethylamine to form this compound.
Purification: The product is purified using techniques such as chromatography to obtain this compound in its pure form.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and nitrilotriacetic acid are reacted under controlled conditions.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Biotin-X-NTA primarily undergoes chelation reactions due to the presence of nitrilotriacetic acid, which can chelate metal ions such as nickel (Ni²⁺). This chelation is crucial for its function in binding histidine-tagged proteins.
Common Reagents and Conditions:
Chelation: this compound chelates metal ions like nickel (Ni²⁺) under neutral to slightly basic conditions (pH 7-8).
Binding to Histidine-Tagged Proteins: The chelated complex can then bind to histidine residues on proteins, typically under physiological conditions (pH 7.4).
Major Products:
This compound-Ni²⁺ Complex: This complex is formed when this compound chelates nickel ions.
This compound-Histidine-Tagged Protein Complex: This complex is formed when the this compound-Ni²⁺ complex binds to histidine-tagged proteins
Scientific Research Applications
Biotin-X-NTA has a wide range of applications in scientific research, including:
Protein Purification: It is used to purify histidine-tagged proteins through affinity chromatography.
Protein Detection: this compound is employed in Western blotting to detect histidine-tagged proteins immobilized on membranes.
Bioconjugation: The compound is used to label proteins with biotin, facilitating their detection and analysis using streptavidin-based methods.
Biosensors: this compound is utilized in the development of biosensors for detecting histidine-tagged proteins in various samples .
Mechanism of Action
Biotin-X-NTA exerts its effects through the following mechanism:
Chelation: The nitrilotriacetic acid moiety chelates metal ions such as nickel (Ni²⁺), forming a stable complex.
Binding to Histidine Residues: The chelated complex binds specifically to histidine residues on proteins, forming a this compound-Ni²⁺-histidine complex.
Detection: The biotin moiety allows for the detection of the complex using streptavidin-based methods, such as streptavidin-horseradish peroxidase conjugates and chemiluminescence
Comparison with Similar Compounds
Biotin-X-NTA is unique due to its ability to chelate metal ions and bind specifically to histidine residues. Similar compounds include:
Biotin-NTA: Similar to this compound but lacks the extended spacer arm, which can affect binding efficiency.
Biotin-PEG-NTA: Contains a polyethylene glycol (PEG) spacer, providing greater flexibility and reducing steric hindrance.
Biotin-DADPA: Uses a different chelating moiety, diaminodipropionic acid (DADPA), for metal ion chelation
This compound stands out due to its optimal balance of chelation efficiency and binding specificity, making it a preferred choice for many biochemical applications.
Properties
Molecular Formula |
C26H40K3N5O9S |
|---|---|
Molecular Weight |
716.0 g/mol |
IUPAC Name |
tripotassium;(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[bis(carboxylatomethyl)amino]hexanoate |
InChI |
InChI=1S/C26H43N5O9S.3K/c32-20(28-13-7-5-8-18(25(38)39)31(14-22(34)35)15-23(36)37)10-2-1-6-12-27-21(33)11-4-3-9-19-24-17(16-41-19)29-26(40)30-24;;;/h17-19,24H,1-16H2,(H,27,33)(H,28,32)(H,34,35)(H,36,37)(H,38,39)(H2,29,30,40);;;/q;3*+1/p-3/t17-,18-,19-,24-;;;/m0.../s1 |
InChI Key |
MKLSOXPHWHEJPK-RCFQCEFGSA-K |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


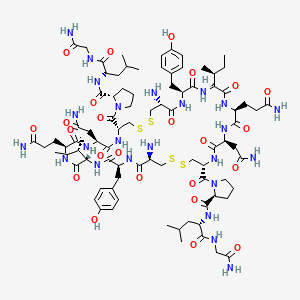
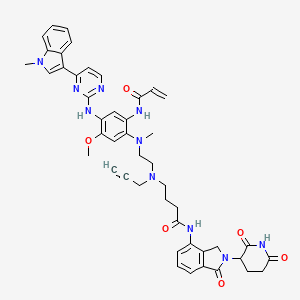
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)

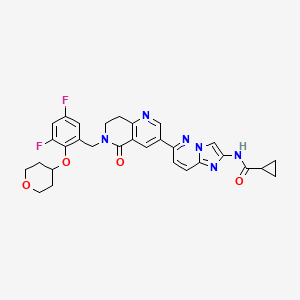
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
